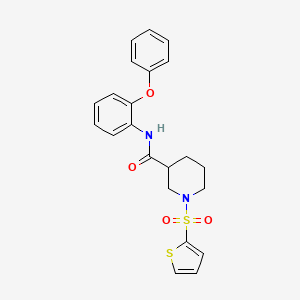![molecular formula C16H16N2OS B11337017 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337017.png)
5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with additional substituents such as a 4-methylphenyl group and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-METHYLPHENYL)-3-(PROPAN-2-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring through a condensation reaction, often involving reagents like formamide or amidines.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン環の硫黄原子で酸化反応を受ける可能性があります。
還元: 還元反応は、ピリミジン環のカルボニル基を標的にすることができます。
置換: 特に芳香族環で、さまざまな置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
触媒: 水素化反応のためのパラジウムまたは白金触媒。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
5-(4-メチルフェニル)-3-(プロパン-2-イル)チエノ[2,3-d]ピリミジン-4(3H)-オンは、科学研究において、次のようなさまざまな用途があります。
医薬品化学: 特定の酵素または受容体を標的とする新しい薬剤を開発するためのリード化合物としての可能性。
生物学的研究: 細胞プロセスと経路に対するその影響の調査。
工業的用途: 高度な材料の合成における可能性のある用途、または有機反応における触媒としての用途。
作用機序
5-(4-メチルフェニル)-3-(プロパン-2-イル)チエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と相互作用を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
チエノ[2,3-d]ピリミジン誘導体: 同様のコア構造を持つが、置換基が異なる他の化合物。
フェニル置換ピリミジン: ピリミジン環にフェニル基が結合した化合物。
独自性
5-(4-メチルフェニル)-3-(プロパン-2-イル)チエノ[2,3-d]ピリミジン-4(3H)-オンの独自性は、その特定の置換基にあり、これにより、他の類似の化合物と比較して、異なる生物活性と化学的特性が付与される可能性があります。
類似化合物との比較
Thienopyrimidine Derivatives: Compounds with similar thieno and pyrimidine ring structures, such as 2-amino-4-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one.
Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to pyrimidine rings, such as 4-phenylpyrimidine.
Uniqueness:
Structural Features: The presence of both a 4-methylphenyl group and a propan-2-yl group in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various oxidation, reduction, and substitution reactions, sets it apart from other similar compounds.
Applications: Its diverse applications in catalysis, materials science, pharmacology, and industry highlight its versatility and importance in scientific research.
特性
分子式 |
C16H16N2OS |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
5-(4-methylphenyl)-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2OS/c1-10(2)18-9-17-15-14(16(18)19)13(8-20-15)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
InChIキー |
CTTLNFAPVYSUJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11336942.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336949.png)
![N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336951.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11336957.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11336972.png)

![4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336989.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336992.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone](/img/structure/B11336993.png)
![1-(benzylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337014.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11337028.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11337031.png)
![2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11337045.png)
